

Discovery and initial characterization of Epi-N-Acetyl-lactosamine

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Compound of Interest

Compound Name: *Epi-N-Acetyl-lactosamine*

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Epi-N-Acetyl-lactosamine: A Technical Guide to a Rare Glycan

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Epi-N-Acetyl-lactosamine, systematically known as 2-Acetamido-2-deoxy-4-O- α -D-galactopyranosyl-D-glucopyranose (Gal α 1-4GlcNAc), is a disaccharide and a structural isomer of the more commonly studied N-acetyl-lactosamine (LacNAc). While LacNAc, with its characteristic β -linkage, is a fundamental component of numerous biologically significant glycans, **Epi-N-Acetyl-lactosamine** is distinguished by its α -anomeric linkage between galactose and N-acetylglucosamine. This technical guide provides a comprehensive overview of the available information on **Epi-N-Acetyl-lactosamine**, including its chemical properties and a discussion of the methodologies relevant to its synthesis and characterization. Due to the limited specific literature on this particular epimer, this guide also presents generalized experimental protocols and logical workflows applicable to the study of such glycan structures.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes. The specific

monosaccharide composition and the nature of the glycosidic linkages within these glycans dictate their three-dimensional structure and their interactions with other molecules. N-acetyllactosamine (LacNAc), a disaccharide composed of galactose and N-acetylglucosamine with a β 1-4 linkage, is a ubiquitous building block of complex N- and O-glycans.

Its epimer, **Epi-N-Acetyl-lactosamine** (Gal α 1-4GlcNAc), presents an intriguing structural variation. The alpha-anomeric linkage fundamentally alters the stereochemistry of the disaccharide, which can be expected to have significant consequences for its biological recognition and function. However, in contrast to the extensive research on LacNAc and the immunologically significant α -Gal epitope (Gal α 1-3Gal β 1-4GlcNAc-R), specific literature detailing the discovery, initial characterization, and biological role of **Epi-N-Acetyl-lactosamine** is sparse. This guide aims to consolidate the known information and provide a framework for its further investigation.

Core Properties of Epi-N-Acetyl-lactosamine

Epi-N-Acetyl-lactosamine is commercially available as a synthetic glycosylation agent used for modifying proteins, carbohydrates, and other biomolecules, as well as in the synthesis of oligosaccharides and polysaccharides.^[1] Its fundamental chemical and physical properties are summarized in Table 1. As an epimer of N-acetyllactosamine, it shares the same chemical formula and molecular weight.

Property	Value	Source
Systematic Name	2-Acetamido-2-deoxy-4-O- α -D-galactopyranosyl-D-glucopyranose	---
Common Synonym	Gal α 1-4GlcNAc	[1]
CAS Number	205380-69-4	---
Chemical Formula	C ₁₄ H ₂₅ NO ₁₁	[1]
Molecular Weight	383.35 g/mol	[1]
Purity (typical)	\geq 95%	---

Table 1: Physicochemical Properties of **Epi-N-Acetyl-lactosamine**

Methodologies for Synthesis and Characterization

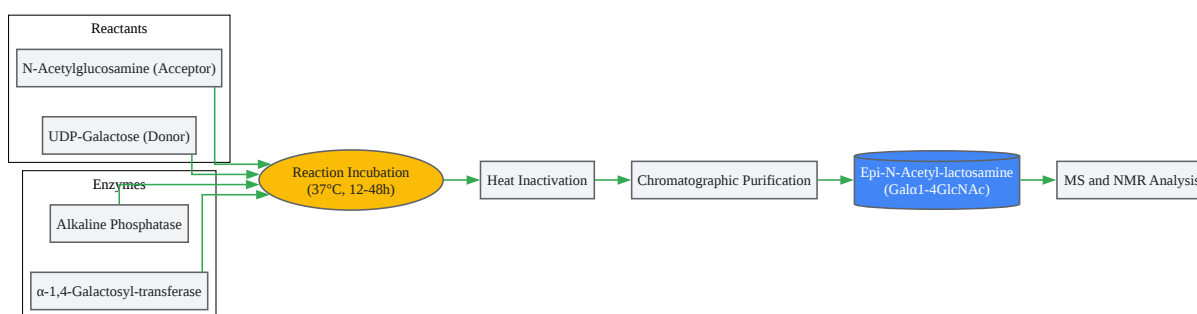
Due to the absence of detailed, published experimental protocols specifically for **Epi-N-Acetyl-lactosamine**, this section outlines generalized yet detailed methodologies that are standard in carbohydrate chemistry and are applicable for its synthesis and characterization.

Enzymatic Synthesis

The synthesis of specific glycosidic linkages is often most efficiently and stereoselectively achieved through the use of glycosyltransferases. The synthesis of **Epi-N-Acetyl-lactosamine** would require a specific α -galactosyltransferase capable of transferring a galactose residue from a donor substrate (e.g., UDP-galactose) to the C4 hydroxyl group of an N-acetylglucosamine acceptor.

- Reaction Mixture Preparation:
 - N-acetylglucosamine (GlcNAc) acceptor: 50 mM in a suitable buffer (e.g., 50 mM MES, pH 6.5).
 - UDP-galactose (UDP-Gal) donor: 60 mM (1.2 equivalents).
 - α -1,4-galactosyltransferase: Enzyme concentration to be determined empirically based on activity.
 - Divalent cation cofactor (if required by the enzyme): e.g., 10 mM MnCl_2 .
 - Alkaline phosphatase: 10 U/mL to remove the UDP by-product and drive the reaction forward.
- Incubation:
 - Combine the reaction components in a microcentrifuge tube.
 - Incubate the mixture at the optimal temperature for the glycosyltransferase (typically 37°C) with gentle agitation for 12-48 hours.
- Reaction Monitoring:

- Monitor the progress of the reaction by taking aliquots at various time points.
- Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Reaction Quenching and Purification:
 - Terminate the reaction by boiling for 5 minutes to denature the enzymes.
 - Centrifuge to pellet the denatured protein.
 - Purify the supernatant containing the synthesized disaccharide using size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC.
- Product Characterization:
 - Confirm the identity and purity of the product using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Diagram 1: Workflow for the enzymatic synthesis of **Epi-N-Acetyl-lactosamine**.

Characterization Techniques

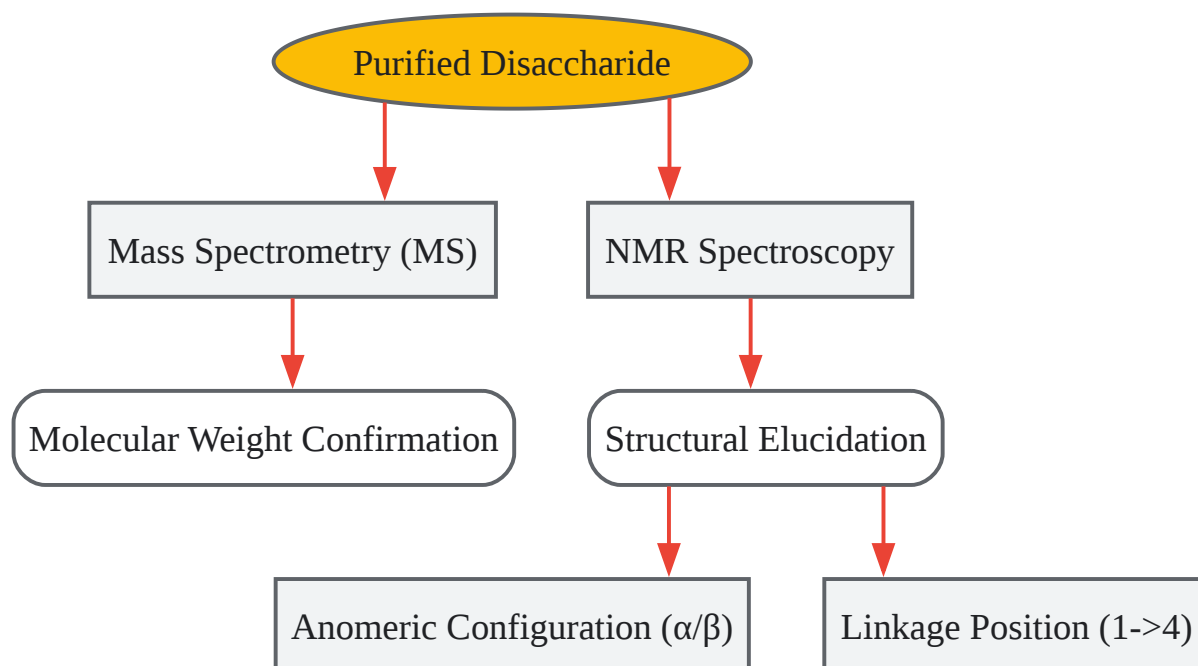
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized disaccharide.

- **Sample Preparation:** Dissolve the purified product in a suitable solvent (e.g., 50% methanol in water) at a concentration of approximately 1 pmol/μL.
- **Infusion:** Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
- **Data Acquisition:** Acquire mass spectra in both positive and negative ion modes. In positive mode, the $[M+Na]^+$ adduct is often observed for carbohydrates.
- **Tandem MS (MS/MS):** Select the parent ion corresponding to the disaccharide and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern can provide information about the glycosidic linkage.

NMR is the most powerful technique for the unambiguous structural elucidation of carbohydrates, including the determination of anomeric configuration (α or β) and linkage position.

- **Sample Preparation:** Lyophilize the purified sample and dissolve it in deuterium oxide (D_2O).
- **1D 1H NMR:** Acquire a one-dimensional proton NMR spectrum. The anomeric proton (H-1) of the galactose residue is of particular interest. For an α -linkage, the coupling constant ($^3J_{H1,H2}$) is typically around 3-4 Hz, while for a β -linkage, it is around 7-8 Hz.
- **2D NMR:**
 - **COSY (Correlation Spectroscopy):** To establish proton-proton correlations within each monosaccharide residue.

- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single sugar ring).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkage position by observing a correlation between the anomeric proton of galactose (H-1) and the carbon at the linkage position of GlcNAc (C-4).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For a 1-4 linkage, a NOE between the anomeric proton of galactose (H-1) and the H-4 proton of GlcNAc would be expected.



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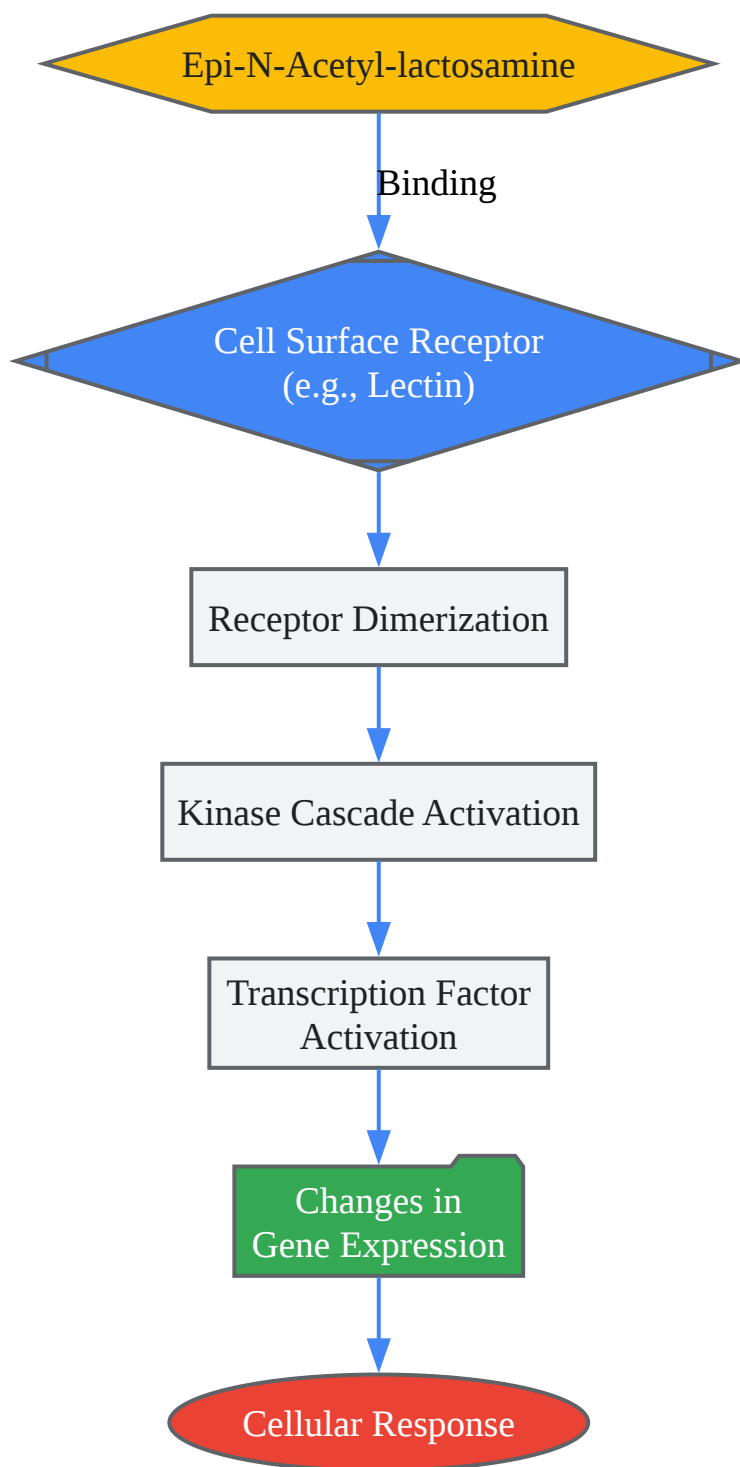
Diagram 2: Workflow for the characterization of **Epi-N-Acetyl-lactosamine**.

Potential Biological Significance and Signaling

While no specific signaling pathways involving **Epi-N-Acetyl-lactosamine** have been documented, its structural similarity to other biologically important glycans allows for informed speculation on its potential roles. The α -galactosyl linkage is a key feature of the α -Gal epitope, which is a major antigen involved in the hyperacute rejection of xenografts and has been implicated in red meat allergies triggered by tick bites.

It is plausible that **Epi-N-Acetyl-lactosamine** could interact with a subset of galectins or other carbohydrate-binding proteins (lectins) that recognize terminal α -galactose residues. However, the specific context of the α 1-4 linkage to GlcNAc would likely confer a distinct binding specificity compared to the α 1-3 linkage in the canonical α -Gal epitope.

Further research is required to investigate whether **Epi-N-Acetyl-lactosamine** is naturally occurring and, if so, to elucidate its role in any signaling pathways. A hypothetical signaling pathway initiated by the binding of a glycan to a cell surface receptor is depicted below.



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Diagram 3: A generalized signaling pathway initiated by glycan binding.

Conclusion and Future Directions

Epi-N-Acetyl-lactosamine (Gal α 1-4GlcNAc) represents a structurally distinct and less-explored epimer of the well-characterized N-acetyllactosamine. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its natural occurrence, biosynthesis, and biological function. The methodologies for its synthesis and detailed structural characterization are well-established within the field of carbohydrate chemistry. Future research should focus on determining if this glycan is present in biological systems, identifying the specific glycosyltransferases responsible for its synthesis, and screening it against a panel of lectins to uncover potential binding partners and downstream signaling effects. Such studies will be crucial in determining whether **Epi-N-Acetyl-lactosamine** is merely a synthetic curiosity or a glycan with a unique and undiscovered role in biology.

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References

- 1. ^1H and ^{13}C NMR analysis of the pentasaccharide Gal beta (1 \rightarrow 4)GlcNAc beta (1 \rightarrow 3)-[GlcNAc beta (1 \rightarrow 6)]Gal beta (1 \rightarrow 4)GlcNAc synthesized by the mid-chain beta-(1 \rightarrow 6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
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